molecular formula C7H3F3O B150659 3,4,5-Trifluorobenzaldehyde CAS No. 132123-54-7

3,4,5-Trifluorobenzaldehyde

Cat. No. B150659
M. Wt: 160.09 g/mol
InChI Key: NLAVHUUABUFSIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4,5-Trifluorobenzaldehyde is a chemical compound that is part of the benzaldehyde family, characterized by the presence of three fluorine atoms at the 3, 4, and 5 positions of the benzene ring. This structure is a key intermediate in the synthesis of various fluorinated aromatic compounds, which are important in medicinal chemistry and materials science due to their unique physical and chemical properties.

Synthesis Analysis

The synthesis of fluorinated benzaldehydes can be achieved through several methods. One practical process involves the transformation of pentafluorobenzaldehyde into 4-aryloxy-2,3,5,6-tetrafluorobenzaldehydes via nucleophilic substitution in the presence of inorganic fluorides . This method is diversity-tolerant and allows for the introduction of various aryl and heteroaryl substituents, with yields ranging from 14-93% . Another synthesis approach uses trifluoromethanesulfonic acid to catalyze Friedel-Crafts alkylations, which can be applied to synthesize complex molecules like the phenylpropanoid natural product (-)-tatarinoid C .

Molecular Structure Analysis

The molecular structure of 3,4,5-trifluorobenzaldehyde is not directly discussed in the provided papers. However, the structural analysis of related compounds, such as those synthesized from pentafluorobenzaldehyde, suggests that the fluorine atoms significantly influence the electronic properties of the benzene ring, which can affect reactivity and stability .

Chemical Reactions Analysis

3,4,5-Trifluorobenzaldehyde can participate in various chemical reactions due to the reactivity of the aldehyde group and the influence of the electron-withdrawing fluorine atoms. For instance, it can be used as a catalyst in the synthesis of 1,4-dihydropyridines in an ionic liquid medium, which is an eco-benign and room-temperature process . Additionally, it can be involved in the synthesis of novel triazolone derivatives with potential antioxidant activities .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3,4,5-trifluorobenzaldehyde derivatives can be inferred from related compounds. For example, the acidity of novel triazolone derivatives synthesized from related benzaldehydes has been investigated through potentiometric titrations in non-aqueous solvents, providing insights into their pKa values and the effects of solvent and molecular structure on acidity . The antioxidant activities of these derivatives have also been evaluated, with some compounds showing promising results .

Scientific Research Applications

Chemical Synthesis and Derivatives

Research on 3,4,5-Trifluorobenzaldehyde and its derivatives primarily focuses on their synthesis and applications in chemical processes. For instance, the study of regioselective reductive electrophilic substitution of derivatives, such as in the case of 3,4,5-trimethoxybenzaldehyde, reveals its potential in the creation of a variety of electrophiles under electron transfer conditions (Azzena et al., 1992). Similarly, the selective liquid-phase oxidation of 3,4,5-trimethoxytoluene to 3,4,5-trimethoxybenzaldehyde, an important chemical intermediate, shows the compound's significance in medicinal chemistry (Kitajima et al., 1988).

Optical and Material Applications

The growth and characterization of organic material 3,4,5-trimethoxybenzaldehyde single crystals for optical applications is a notable area of study. These crystals have been analyzed for their optical properties, thermal stability, and nonlinear optical properties, indicating their potential in various technological applications (Jebin et al., 2019).

Analytical and Environmental Studies

The electrocatalysis of NADH oxidation with electropolymerized films of 3,4-Dihydroxybenzaldehyde, a related compound, has been studied, showing its applications in analytical chemistry and potentially in biosensor development (Pariente et al., 1994). Additionally, the emission and absorption spectra of trifluorobenzaldehyde vapors, including 2,4,5-trifluorobenzaldehyde, have been measured, providing insights into their environmental interactions and photophysical properties (Itoh, 2010).

Biologically Active Compounds

The synthesis and study of biologically active Schiff base compounds involving derivatives of benzaldehyde demonstrate their relevance in biological and pharmaceutical research. These compounds have been screened for their antioxidant, enzyme inhibition, and antimicrobial properties, suggesting their potential in drug development and biomedical applications (Sumrra et al., 2018).

Safety And Hazards

3,4,5-Trifluorobenzaldehyde is classified as Acute Tox. 3 Oral - Aquatic Acute 1 - Repr. 1B - Skin Sens. 1 according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It is combustible and toxic if swallowed . It causes skin irritation and serious eye irritation, and may cause an allergic skin reaction . It may also cause respiratory irritation . It is recommended to avoid dust formation, avoid breathing mist, gas or vapors, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Future Directions

3,4,5-Trifluorobenzaldehyde may be used in the synthesis of 3,4,5-tris(methylthio)benzaldehyde . This suggests potential future directions in the synthesis of new compounds.

properties

IUPAC Name

3,4,5-trifluorobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3F3O/c8-5-1-4(3-11)2-6(9)7(5)10/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLAVHUUABUFSIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)F)F)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90380308
Record name 3,4,5-Trifluorobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90380308
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4,5-Trifluorobenzaldehyde

CAS RN

132123-54-7
Record name 3,4,5-Trifluorobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90380308
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

In a nitrogen atmosphere, a solution prepared by dissolving 50 g of 3,4,5-trifluorobromobenzene in 50 mL of THF was added dropwise at a rate that caused gentle reflux to a mixed solution of 6.34 g of magnesium and 60 mL of THF. After dropwise addition, the mixture was stirred at 40° C. for 1 hour. Then, a solution prepared by dissolving 34.64 g of DMF in 60 mL of THF was added dropwise under ice cooling at such a rate that the inside temperature did not exceed 20° C., followed by stirring at room temperature for 1 hour. Then, 10% hydrochloric acid was added until the reaction system became acidic, and the mixture was stirred at room temperature for 1 hour. Then, hexane was added to the mixture to separate an organic layer, and an aqueous layer was subjected to extraction with hexane. The hexane extract was combined with the organic layer and washed with a saturated aqueous sodium bicarbonate solution and saturated brine. The resultant mixture was dried by adding sodium sulfate, and then the solvent was distilled off under reduced pressure to yield 37.91 g of 3,4,5-trifluorobenzaldehyde.
Quantity
50 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
6.34 g
Type
reactant
Reaction Step Two
Name
Quantity
60 mL
Type
solvent
Reaction Step Two
Name
Quantity
34.64 g
Type
reactant
Reaction Step Three
Name
Quantity
60 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,4,5-Trifluorobenzaldehyde
Reactant of Route 2
3,4,5-Trifluorobenzaldehyde
Reactant of Route 3
3,4,5-Trifluorobenzaldehyde
Reactant of Route 4
3,4,5-Trifluorobenzaldehyde
Reactant of Route 5
Reactant of Route 5
3,4,5-Trifluorobenzaldehyde
Reactant of Route 6
Reactant of Route 6
3,4,5-Trifluorobenzaldehyde

Citations

For This Compound
76
Citations
L Politanskaya, T Rybalova, O Zakharova… - Journal of Fluorine …, 2018 - Elsevier
Biologically interesting polyfluorinated 2-aryl-2,3-dihydroquinolin-4-ones (5), 3-benzylidene-2-aryl-2,3-dihydroquinolin-4-ones (6) and 7-methyl-6-aryl-5,6-dihydrodibenzo[b,h][1,6] …
Number of citations: 18 www.sciencedirect.com
H Han, C Li, ZF Zhang, GF An - Main Group Chemistry, 2019 - content.iospress.com
The synthesis and characterization of new 4-hydroxycoumarin derivatives (1–6) were realized by means of infrared spectroscopy (IR), 1H nuclearmagnetic resonance spectroscopy (1H …
Number of citations: 3 content.iospress.com
M Agarwal, O Afzal, Salahuddin, ASA Altamimi… - ACS …, 2023 - ACS Publications
In continuance of our investigation into the anticancer activity of oxadiazoles, we report here the preparation of 10 new 1,3,4-oxadiazole analogues using the scaffold hopping technique…
Number of citations: 1 pubs.acs.org
K Li, G Huang, Z Xu, M Zhang, M Zeller… - Inorganic …, 2007 - ACS Publications
We introduce the 1,2,3-tris(organylthiophenyl) group as a symmetrical, multidentate chelation link for building coordination networks. For this, zinc(II) 5,10,15,20-tetrakis[3‘,4‘,5‘-tris(…
Number of citations: 11 pubs.acs.org
S Zhou, X Lin, Y Hu, L Fu, Q Luo, L Yang… - ACS Materials …, 2022 - ACS Publications
The capture of sustainable osmotic energy from salinity gradients has huge potential to solve the global issues of energy shortage and environmental pollution. However, developing …
Number of citations: 8 pubs.acs.org
BF Hohlfeld, KJ Flanagan, N Kulak… - European Journal of …, 2019 - Wiley Online Library
The introduction of functional groups into the meso‐position of dipyrromethanes, boron‐dipyrromethenes (BODIPYs) and porphyrinoids, is of fundamental importance in designing such …
J Jentzsch, WS Koko, IS Al Nasr, TA Khan… - Chemistry & …, 2020 - Wiley Online Library
A series of bis‐naphthoquinone derivatives prepared by condensation of aryl aldehydes with lawsone were tested for antiparasitic activities against Toxoplasma gondii and …
Number of citations: 22 onlinelibrary.wiley.com
J Stec, WH Witola - Results in Chemistry, 2023 - Elsevier
The Knoevenagel condensation (KC) is an important reaction known in organic chemistry for over a century. The catalytic version of this transformation, often with the use of piperidine …
Number of citations: 2 www.sciencedirect.com
J Duczynski, AN Sobolev, SA Moggach, R Dorta… - …, 2019 - ACS Publications
Herein we describe the synthesis and isolation of the first low-valent NHC-phosphite nickel complexes of general formula Ni(NHC)[P(OAr) 3 ] 2 . These three-coordinate Ni(0) …
Number of citations: 19 pubs.acs.org
N Li, XH Chen, J Song, SW Luo, W Fan… - Journal of the American …, 2009 - ACS Publications
Organocatalytic enantioselective Biginelli and Biginelli-like reactions by chiral phosphoric acids derived from 3,3′-disubstituted binaphthols have been investigated. The size of 3,3′-…
Number of citations: 200 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.